molecular formula C15H20O3 B186938 (6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid ethyl ester CAS No. 108975-09-3

(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid ethyl ester

Cat. No.: B186938
CAS No.: 108975-09-3
M. Wt: 248.32 g/mol
InChI Key: ZSEDPXMKBLWFPO-UHFFFAOYSA-N
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Description

(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to the acetate moiety, which is further connected to a methoxy-substituted tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves the esterification of 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is a commonly used reducing agent.

    Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors.

Comparison with Similar Compounds

(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid ethyl ester can be compared with other similar compounds such as:

    Ethyl 2-(6-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate: Similar structure but with a hydroxy group instead of a methoxy group.

    Ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetate: Similar structure but with the methoxy group at a different position on the naphthalene ring.

The uniqueness of ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

108975-09-3

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 2-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

InChI

InChI=1S/C15H20O3/c1-3-18-15(16)9-11-4-5-13-10-14(17-2)7-6-12(13)8-11/h6-7,10-11H,3-5,8-9H2,1-2H3

InChI Key

ZSEDPXMKBLWFPO-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1CCC2=C(C1)C=CC(=C2)OC

Canonical SMILES

CCOC(=O)CC1CCC2=C(C1)C=CC(=C2)OC

Synonyms

(6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-acetic acid ethyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (6-methoxy-3,4-dihydro-1H-napthalen-2-ylidene)-acetic acid ethyl ester (4.4 g, 18 mmol) in ethyl acetate (35 mL) was hydrogenated over 10% Pd—C (0.9 g) at 50 psi and left overnight. The reaction mixture was filtered through diatomaceous earth and washed with ethyl acetate (200 mL). The filtrate was concentrated to give the title compound (4.0 g, 91% yield) as a clear, colorless oil.
Name
(6-methoxy-3,4-dihydro-1H-napthalen-2-ylidene)-acetic acid ethyl ester
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
0.9 g
Type
catalyst
Reaction Step Three
Yield
91%

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